Tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl pyrrolidine derivatives involves several methods, including the mixed anhydride method and reactions starting from various tert-butyl-substituted compounds. For example, Naveen et al. (2007) synthesized tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate using iso-butoxycarbonyl chloride via the mixed anhydride method (Naveen et al., 2007).
Molecular Structure Analysis
The molecular structure of tert-butyl pyrrolidine derivatives has been characterized using various spectroscopic methods and X-ray diffraction studies. For instance, the molecular structure of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate was confirmed by X-ray diffraction, revealing a triclinic space group and specific cell parameters (Naveen et al., 2007).
Chemical Reactions and Properties
The chemical reactions involving tert-butyl pyrrolidine derivatives are diverse, including their use in the synthesis of macrocyclic inhibitors and Schiff base compounds. For example, Sasaki et al. (2020) utilized tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate in synthesizing macrocyclic Tyk2 inhibitors (Sasaki et al., 2020).
Scientific Research Applications
Synthesis of Boc-protected 2-benzylpyrrolidines : This compound was used in the synthesis of Boc-protected 2-benzylpyrrolidines, involving its addition to activated zinc, aryl halides, and a palladium catalyst. This process achieved yields of 20-72% (Massah, Ross, & Jackson, 2010).
Synthesis and Crystal Structure Analysis : The compound was synthesized using iso-butoxycarbonyl chloride via a mixed anhydride method. Its crystal structure was analyzed using X-ray diffraction studies, contributing to structural chemistry knowledge (Naveen et al., 2007).
Asymmetric Synthesis of N-tert-Butyl Disubstituted Pyrrolidines : Utilized in the synthesis of chiral pyrrolidine via a nitrile anion cyclization strategy. This resulted in high yields and enantiomeric excess, demonstrating its effectiveness in producing chiral compounds (Chung et al., 2005).
Reduction to (S)-tert-Butyl 2-((R)-Perfluoro-1-Hydroxyalkyl)pyrrolidine-1-Carboxylate : This reduction resulted in high yields and diastereoselectivities, demonstrating its role in producing fluorinated compounds (Funabiki et al., 2008).
Medicinal Chemistry Applications : Used in the synthesis of compounds with potential antiinflammatory and analgesic properties. Some compounds synthesized showed dual inhibitory activity and reduced ulcerogenic effects (Ikuta et al., 1987).
Synthesis of Pyrrole-3-Carboxylic Acids : Involved in a one-step, continuous flow synthesis of pyrrole-3-carboxylic acids, demonstrating its utility in simplifying and streamlining synthetic processes (Herath & Cosford, 2010).
Safety And Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.
properties
IUPAC Name |
tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCETXLFSWJGTAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338015 | |
Record name | tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80338015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate | |
CAS RN |
177750-73-1 | |
Record name | tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80338015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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